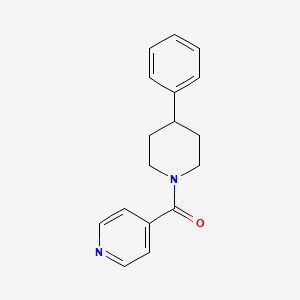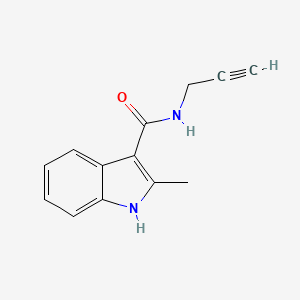
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide, also known as CCPA, is a selective adenosine A1 receptor agonist. It has been extensively studied for its potential use in the treatment of various medical conditions, including cardiovascular diseases, neurological disorders, and cancer.
作用机制
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which results in a reduction in cellular excitability and a decrease in the release of neurotransmitters and hormones. This mechanism of action is responsible for the cardioprotective and neuroprotective effects of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide.
Biochemical and Physiological Effects:
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has also been shown to reduce myocardial ischemia and reperfusion injury by reducing infarct size and improving cardiac function. Additionally, 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One advantage of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide is its high selectivity for the adenosine A1 receptor, which allows for targeted activation of this receptor without affecting other receptors in the body. This makes 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide a useful tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes. However, one limitation of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
未来方向
There are a number of future directions for research on 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide. One area of interest is the potential use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in the treatment of cardiovascular diseases, such as myocardial infarction and heart failure. Another area of interest is the potential use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide as a tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes.
合成方法
The synthesis of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide involves the reaction between 5-chloro-2-hydroxybenzoyl chloride and N-cyclopentyl-N-methylglycine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in high purity and yield.
科学研究应用
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have cardioprotective effects by reducing myocardial ischemia and reperfusion injury. 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-15(10-4-2-3-5-10)13(17)11-8-9(14)6-7-12(11)16/h6-8,10,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXUUSVNNPVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


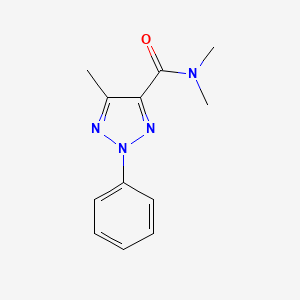

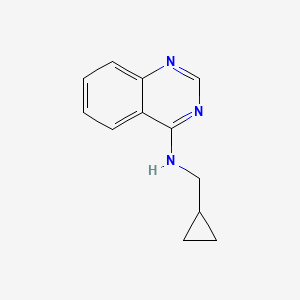
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
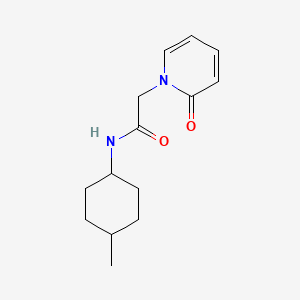
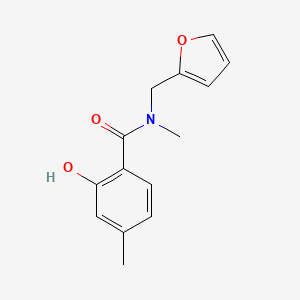


![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
